molecular formula C10H13NO3 B4517125 2-(2-methoxyphenoxy)propanamide

2-(2-methoxyphenoxy)propanamide

Cat. No.: B4517125
M. Wt: 195.21 g/mol
InChI Key: UBHMNJOIIVFKTM-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)propanamide is an organic compound featuring a propanamide backbone substituted with a 2-methoxyphenoxy group at the α-carbon. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.21 g/mol. The methoxy group (-OCH₃) at the ortho position of the phenoxy ring enhances its electron-donating properties, influencing solubility, reactivity, and biological interactions.

Properties

IUPAC Name

2-(2-methoxyphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(10(11)12)14-9-6-4-3-5-8(9)13-2/h3-7H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHMNJOIIVFKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyphenoxy)propanamide typically involves multi-step reactions. One common method starts with the synthesis of 2-(2-methoxyphenoxy)ethanol from guaiacol. This intermediate is then converted to 2-(2-methoxyphenoxy)chloroethane through chlorination. The chloroethane derivative reacts with potassium phthalimide to form N-(O-methoxybenzene oxygen ethyl)-phthalimide, which is subsequently hydrolyzed to yield 2-(2-methoxyphenoxy)ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for higher yields and cost-effectiveness. The process typically includes steps such as condensation, catalyzed ethynylation, and carbonylation .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halides or nucleophiles under acidic or basic conditions.

Major Products:

Scientific Research Applications

2-(2-Methoxyphenoxy)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)propanamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit bacterial fatty acid biosynthesis by targeting the enoyl-acyl carrier protein reductase enzyme. This inhibition disrupts the bacterial cell membrane synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of propanamide derivatives are highly sensitive to substituent variations. Below is a detailed comparison:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Unique Features Biological Activity (Reported)
2-(2-Methoxyphenoxy)propanamide C₁₀H₁₃NO₃ 2-Methoxyphenoxy High electron density at phenoxy ring; moderate lipophilicity Potential anti-inflammatory/antimicrobial
2-(2,4-Dimethylphenoxy)propanamide C₁₁H₁₅NO₂ 2,4-Dimethylphenoxy Increased steric hindrance; reduced solubility in polar solvents Not well-documented; structural studies only
2-((2-Methoxyphenyl)amino)propanamide C₁₀H₁₄N₂O₂ 2-Methoxyphenylamino Amine linkage enhances hydrogen-bonding capacity GABA uptake inhibition (hypothesized)
2-(2-Methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide C₁₉H₂₀N₂O₄ 4-Methylphenyl-oxazole Extended π-conjugation; improved membrane permeability Anticancer activity (in vitro models)
2-((2-Methoxybenzyl)(methyl)amino)propanamide C₁₂H₁₈N₂O₂ Methoxybenzyl-methylamino Dual functional groups (methoxy + amine) for multi-target interactions Kinase inhibition (e.g., cancer pathways)

Research Findings and Limitations

  • Antimicrobial Potential: this compound shows moderate inhibition against E. coli and S. aureus in preliminary assays, though activity is weaker than sulfonamide derivatives .
  • Synthetic Challenges: The methoxyphenoxy group complicates regioselective synthesis, requiring optimized coupling agents (e.g., EDC/HOBt) to avoid byproducts .
  • Data Gaps : Quantitative structure-activity relationship (QSAR) studies are lacking for this compound, unlike its oxazole- or thiadiazole-containing analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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